V1aR Antagonist-Agonist Switch
In dVDAVP-based homodimers, the antiparallel orientation acts as a V1aR antagonist (Ki = 53 nM), whereas the parallel orientation is a full V1aR agonist (EC50 = 78 nM, Ki = 76 nM) [1]. The antiparallel dimer's Ki is comparable to monomeric dVDAVP (Ki = 17 nM) [1]. The functional switch from antagonist to agonist is orientation-dependent and represents a clear differentiation point.
| Evidence Dimension | V1aR pharmacology (antagonist Ki vs. agonist EC50/Ki) |
|---|---|
| Target Compound Data | Antiparallel dVDAVP homodimer: V1aR antagonist, Ki = 53 nM |
| Comparator Or Baseline | Parallel dVDAVP homodimer: V1aR full agonist, EC50 = 78 nM, Ki = 76 nM; Monomeric dVDAVP: V1aR antagonist, Ki = 17 nM |
| Quantified Difference | Antiparallel is antagonist (Ki 53 nM); parallel is agonist (EC50 78 nM). Functional switch from antagonist to agonist dependent on orientation. |
| Conditions | IP-1 accumulation assay in cells overexpressing human V1aR |
Why This Matters
This functional switch demonstrates that dimer orientation directly dictates receptor pharmacology, making the antiparallel dimer a non-substitutable tool for V1aR antagonist studies.
- [1] Dekan, Z., Kremsmayr, T., Keov, P., Godin, M., Teakle, N., Dürrauer, L., Xiang, H., Gharib, D., Bergmayr, C., Hellinger, R., Gay, M., Vilaseca, M., Kurzbach, D., Albericio, F., Alewood, P.F., Gruber, C.W., & Muttenthaler, M. (2021). Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin. Chemical Science, 12(11), 4057-4062. View Source
